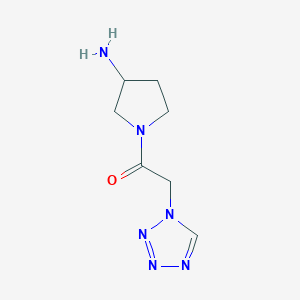
1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Overview
Description
1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring, a tetrazole ring, and an ethanone group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-aminopyrrolidine and 1H-tetrazole.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, and may require catalysts or specific solvents to achieve high yields.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions to ensure scalability, such as using continuous flow reactors.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine:
Bioconjugation: Used in the synthesis of bioconjugates for imaging or therapeutic purposes.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
1-(3-aminopyrrolidin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-(3-aminopyrrolidin-1-yl)-2-(1H-triazol-1-yl)ethan-1-one: Contains a triazole ring instead of a tetrazole ring.
Uniqueness:
Tetrazole Ring: The presence of the tetrazole ring in 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one imparts unique chemical properties, such as increased acidity and the ability to form stable coordination complexes.
Biological Activity: The tetrazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O/c8-6-1-2-12(3-6)7(14)4-13-5-9-10-11-13/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJAFOPCLOJUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















